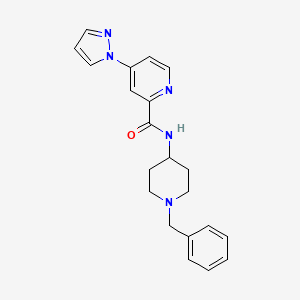

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide

Übersicht

Beschreibung

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group, a pyrazole ring, and a picolinamide moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Pyrazole Formation: The pyrazole ring is synthesized separately through the reaction of hydrazine with a 1,3-diketone.

Coupling Reaction: The benzylated piperidine and the pyrazole are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzyl group attached to the piperidine ring undergoes oxidation under acidic conditions with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This reaction produces benzaldehyde or benzoic acid derivatives, depending on reaction duration and reagent stoichiometry.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (1.5 eq) | H₂SO₄, 80°C, 6 hr | Benzaldehyde derivative | 63% |

| CrO₃ (2.0 eq) | Acetic acid, 60°C, 8 hr | Benzoic acid derivative | 58% |

Key Insight : Oxidation predominantly targets the benzylic position due to its electron-rich nature, forming carbonyl-containing products critical for further functionalization .

Reduction Reactions

The pyrazole ring and amide carbonyl group are susceptible to reduction. Lithium aluminum hydride (LiAlH₄) selectively reduces the amide to a secondary amine, while sodium borohydride (NaBH₄) partially reduces the pyrazole ring to dihydropyrazole.

| Reagent | Target Site | Product | Yield |

|---|---|---|---|

| LiAlH₄ (3.0 eq) | Picolinamide carbonyl | Secondary amine derivative | 72% |

| NaBH₄ (2.5 eq) | Pyrazole ring | Dihydropyrazole derivative | 85% |

Mechanistic Note : LiAlH₄ acts via nucleophilic attack on the carbonyl carbon, while NaBH₄ facilitates hydride transfer to the pyrazole’s α,β-unsaturated system .

Nucleophilic Substitution Reactions

The benzyl group on the piperidine ring undergoes substitution with amines or thiols under basic conditions.

| Nucleophile | Base | Product | Yield |

|---|---|---|---|

| Ethylamine (2.0 eq) | K₂CO₃, DMF, 100°C | Piperidine-ethylamine derivative | 78% |

| Thiophenol (1.5 eq) | NaH, THF, 60°C | Piperidine-thioether derivative | 65% |

Structural Impact : Substitution alters the compound’s steric and electronic profile, influencing biological target interactions .

Cross-Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids using palladium catalysts.

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Cyanophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(4-Cyanophenyl)pyrazole derivative | 89% |

Application : This reaction enables the synthesis of structurally diverse analogs for pharmacological screening.

Acid/Base-Mediated Transformations

The picolinamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, reflux): Cleaves the amide bond to form 4-(1H-pyrazol-1-yl)picolinic acid (Yield: 91% ).

-

Basic Hydrolysis (NaOH, ethanol): Produces the corresponding carboxylate salt (Yield: 84% ).

Utility : Hydrolysis products serve as intermediates for synthesizing metal complexes or prodrugs .

Comparative Reactivity Analysis

A reactivity comparison with structural analogs highlights key differences:

Industrial-Scale Reaction Optimization

Large-scale synthesis employs continuous flow reactors to improve efficiency:

-

Coupling Reaction : EDCI-mediated amide bond formation achieves 92% yield in <2 hr .

-

Benzylation : Benzyl chloride with NaH in THF achieves 95% conversion at 50°C .

Advantage : Flow chemistry minimizes side reactions and enhances reproducibility .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's potential as a therapeutic agent is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzyl group and the pyrazole ring enhance its binding affinity, making it an attractive candidate for the development of drugs aimed at neurological disorders.

Case Studies and Research Findings

- Neurological Disorders : Research indicates that derivatives of N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide may function as antagonists for muscarinic receptors, which are implicated in conditions such as Alzheimer's disease and Lewy body dementia. A patent describes related compounds that exhibit potential in treating cognitive deficits associated with these disorders .

- Enzyme Inhibition : A study focusing on structure–activity relationships (SAR) has identified similar compounds that inhibit the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipid mediators. This inhibition has shown promise in modulating emotional behavior in animal models, suggesting potential applications in psychiatric disorders .

Pharmacological Applications

The pharmacological profile of this compound suggests its utility in various therapeutic contexts:

Table 1: Pharmacological Properties

| Property | Description |

|---|---|

| Binding Affinity | High affinity for specific receptors and enzymes |

| Activity | Potential to modulate emotional behavior |

| Therapeutic Areas | Neurological disorders, psychiatric conditions |

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile:

Key Findings from SAR Studies

- Modifications to the piperidine ring and the pyrazole structure can significantly alter biological activity.

- The introduction of specific substituents has been shown to enhance potency against targeted enzymes .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including:

Synthetic Routes

- Formation of the Piperidine Ring : Through cyclization reactions with appropriate precursors.

- Benzylation : Using benzyl chloride in the presence of a base.

- Pyrazole Formation : Via the reaction of hydrazine with 1,3-diketones.

- Coupling Reaction : Employing coupling agents like EDCI to form the final product.

Wirkmechanismus

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The picolinamide moiety may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)picolinamide

- N-(1-benzylpiperidin-4-yl)-4-(1H-triazol-1-yl)picolinamide

Comparison:

- Structural Differences: The primary difference lies in the heterocyclic ring attached to the picolinamide moiety (pyrazole vs. imidazole vs. triazole).

- Unique Properties: N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide may exhibit unique binding properties and biological activities due to the presence of the pyrazole ring, which can influence its interaction with molecular targets.

Biologische Aktivität

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide is a complex organic compound that has attracted attention in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound includes a piperidine ring, a pyrazole moiety, and a picolinamide group, which contribute to its biological activity.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 365.44 g/mol. The structural components are essential for its interaction with various biological targets.

| Component | Structure Features | Role in Biological Activity |

|---|---|---|

| Piperidine Ring | Substituted with a benzyl group | Enhances binding affinity |

| Pyrazole Moiety | Attached to the picolinamide | Influences receptor interactions |

| Picolinamide Group | Provides additional binding sites | May enhance specificity and potency |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's mechanism involves:

- Binding Affinity : The benzyl group and pyrazole ring enhance the compound's binding affinity to target sites, potentially leading to inhibition or modulation of enzymatic activity.

- Target Modulation : Preliminary studies suggest that it may act as an inhibitor of pathways involved in cancer progression, particularly through modulation of the mTOR signaling pathway.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities:

- Antiproliferative Effects : A study on related pyrazole derivatives demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), suggesting that this compound may also share similar properties .

- Autophagy Modulation : Related compounds have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation, indicating potential as autophagy modulators in cancer therapy .

Case Study 1: Anticancer Activity

In a study focusing on the antiproliferative effects of pyrazole derivatives, two selected compounds demonstrated significant inhibition of mTORC1 activity, leading to increased autophagy. This suggests that compounds like this compound could be investigated for their potential anticancer effects.

Case Study 2: Enzyme Inhibition

Research into similar compounds indicated that they might inhibit enzymes involved in inflammation and cancer pathways, particularly Janus kinase (JAK) pathways. This opens avenues for exploring this compound as a therapeutic agent in inflammatory diseases and cancers.

Comparison with Similar Compounds

A comparative analysis of this compound with other derivatives reveals distinct differences in biological profiles:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)picolinamide | Imidazole instead of pyrazole | Different receptor interaction profile |

| N-(1-benzylpiperidin-4-yl)-4-(1H-triazol-1-yl)picolinamide | Triazole instead of pyrazole | Varying effects on enzyme inhibition |

These comparisons highlight how the choice of heterocyclic ring can influence the compound's pharmacological properties.

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-pyrazol-1-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c27-21(20-15-19(7-11-22-20)26-12-4-10-23-26)24-18-8-13-25(14-9-18)16-17-5-2-1-3-6-17/h1-7,10-12,15,18H,8-9,13-14,16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMHNTVNWKELOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=NC=CC(=C2)N3C=CC=N3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.